Cas no 1006480-90-5 (3-(4-Chloro-1H-pyrazol-1-yl)pentylamine)

3-(4-Chloro-1H-pyrazol-1-yl)pentylamine is a specialized organic compound featuring a chloro-substituted pyrazole ring linked to a pentylamine chain. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both the chloro-pyrazole moiety and the primary amine group allows for versatile functionalization, enabling its use in the development of biologically active molecules. Its well-defined chemical properties ensure consistent performance in coupling reactions and heterocyclic modifications. The compound is particularly useful in medicinal chemistry for designing targeted inhibitors or ligands. High purity and stability under standard conditions further enhance its suitability for research and industrial applications.
3-(4-Chloro-1H-pyrazol-1-yl)pentylamine structure
1006480-90-5 structure
商品名:3-(4-Chloro-1H-pyrazol-1-yl)pentylamine
CAS番号:1006480-90-5
MF:C8H14ClN3
メガワット:187.6699
MDL:MFCD06805038
CID:2951536
PubChem ID:19616728

3-(4-Chloro-1H-pyrazol-1-yl)pentylamine 化学的及び物理的性質

名前と識別子

    • [3-(4-氯-1H-吡唑-1-基)戊基]胺
    • AKOS B024121
    • ART-CHEM-BB B024121
    • 3-(4-CHLORO-PYRAZOL-1-YL)-PENTYLAMINE
    • [3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine
    • 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine
    • 3-(4-chloropyrazol-1-yl)pentan-1-amine
    • BBL040273
    • STK350094
    • ALBB-021574
    • CS-0215260
    • MFCD06805038
    • AKOS000308949
    • EN300-230212
    • LS-06493
    • 1006480-90-5
    • [3-(4-chloro-1H-pyrazol-1-yl)pentyl]amine
    • H33084
    • 3-(4-Chloro-1H-pyrazol-1-yl)pentylamine
    • MDL: MFCD06805038
    • インチ: 1S/C8H14ClN3/c1-2-8(3-4-10)12-6-7(9)5-11-12/h5-6,8H,2-4,10H2,1H3
    • InChIKey: AKLXSUBMIKATRY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=NN(C=1[H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 187.0876252Da
  • どういたいしつりょう: 187.0876252Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 43.8

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 282.0±20.0 °C at 760 mmHg
  • フラッシュポイント: 124.4±21.8 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

3-(4-Chloro-1H-pyrazol-1-yl)pentylamine セキュリティ情報

3-(4-Chloro-1H-pyrazol-1-yl)pentylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C278925-500mg
[3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine
1006480-90-5
500mg
$ 600.00 2022-04-01
TRC
C278925-100mg
[3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine
1006480-90-5
100mg
$ 185.00 2022-04-01
abcr
AB412907-5 g
[3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine; .
1006480-90-5
5g
€1074.00 2023-04-24
abcr
AB412907-250 mg
[3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine
1006480-90-5
250MG
€275.80 2022-03-02
Enamine
EN300-230212-10.0g
3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine
1006480-90-5 95%
10.0g
$1738.0 2024-06-20
Enamine
EN300-230212-1g
3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine
1006480-90-5 95%
1g
$468.0 2023-09-15
Enamine
EN300-230212-5g
3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine
1006480-90-5 95%
5g
$1195.0 2023-09-15
abcr
AB412907-10g
[3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine; .
1006480-90-5
10g
€1517.00 2025-02-27
1PlusChem
1P008SFJ-250mg
3-(4-CHLORO-PYRAZOL-1-YL)-PENTYLAMINE
1006480-90-5 95%
250mg
$339.00 2023-12-27
abcr
AB412907-100 mg
[3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine
1006480-90-5
100MG
€231.60 2022-03-02

3-(4-Chloro-1H-pyrazol-1-yl)pentylamine 関連文献

3-(4-Chloro-1H-pyrazol-1-yl)pentylamineに関する追加情報

3-(4-Chloro-1H-pyrazol-1-yl)pentylamine: A Comprehensive Overview

The compound 3-(4-Chloro-1H-pyrazol-1-yl)pentylamine (CAS No. 1006480-90-5) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines, specifically a pentylamine derivative, with a substituted pyrazole ring at the third position of the pentyl chain. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is further substituted with a chlorine atom at the fourth position, adding to its chemical complexity and reactivity.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to act as ligands for various biological targets, including enzymes and receptors. The presence of the chlorine substituent in 3-(4-Chloro-1H-pyrazol-1-yl)pentylamine introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule, making it potentially useful in drug design and development. For instance, researchers have explored the use of such compounds in inhibiting kinase enzymes, which are critical in cellular signaling pathways.

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)pentylamine involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is often achieved through condensation reactions involving carbonyl compounds and ammonia or its derivatives. The subsequent substitution at the fourth position with chlorine can be carried out via electrophilic substitution methods, followed by coupling reactions to attach the pentylamine chain. The optimization of these steps is crucial to ensure high yields and purity of the final product.

One of the most promising applications of 3-(4-Chloro-1H-pyrazol-1-yl)pentylamine lies in its potential as a precursor for more complex molecules. For example, it can serve as an intermediate in the synthesis of bioactive compounds with enhanced pharmacokinetic properties. Recent advancements in click chemistry have enabled researchers to efficiently couple this compound with other functional groups, facilitating its integration into larger molecular frameworks.

In terms of physical properties, 3-(4-Chloro-1H-pyrazol-1-yl)pentylamine exhibits a melting point that is typical for organic amines, making it suitable for various thermal processing techniques commonly employed in pharmaceutical manufacturing. Its solubility characteristics also make it amenable to both organic and aqueous reaction conditions, depending on the specific application.

From an environmental standpoint, understanding the degradation pathways of 3-(4-Chloro-1H-pyrazol-1-yl)pentylamine is essential for assessing its ecological impact. Recent studies have shown that this compound undergoes hydrolytic degradation under certain conditions, particularly in alkaline environments, which could be leveraged for waste management purposes in industrial settings.

In conclusion, 3-(4-Chloro-1H-pyrazol-1-yl)pentylamine (CAS No. 1006480-90-5) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in contemporary research and development efforts, particularly in the fields of medicinal chemistry and materials science.

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Amadis Chemical Company Limited
(CAS:1006480-90-5)3-(4-Chloro-1H-pyrazol-1-yl)pentylamine
A1098237
清らかである:99%
はかる:1g
価格 ($):291.0